N-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide, commonly known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. F13714 is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its obligate partner Max.
Aplicaciones Científicas De Investigación
F13714 has been studied for its potential therapeutic applications in cancer treatment. The c-Myc protein is overexpressed in many types of cancer, making it an attractive target for drug development. F13714 has been shown to inhibit the interaction between c-Myc and Max, leading to decreased expression of c-Myc target genes and inhibition of cancer cell growth.
Mecanismo De Acción
F13714 inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc bHLHZip domain. This prevents the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activity of c-Myc. As a result, the expression of c-Myc target genes is decreased, leading to inhibition of cancer cell growth.
Biochemical and Physiological Effects:
F13714 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, F13714 has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of F13714 is that it is a small molecule inhibitor, making it easier to synthesize and modify than larger protein-based inhibitors. However, one limitation is that it may have off-target effects, as it is not specific to c-Myc. In addition, the efficacy of F13714 may vary depending on the specific cancer type and genetic background of the patient.
Direcciones Futuras
There are several future directions for research on F13714. One area of interest is the development of more specific c-Myc inhibitors that do not have off-target effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to F13714 treatment. Finally, F13714 may have potential as a combination therapy with other cancer drugs, as it has been shown to synergize with certain chemotherapeutic agents.
Métodos De Síntesis
The synthesis of F13714 involves a multi-step process, starting with the reaction of 4-fluorobenzaldehyde and pyrrolidine to form 2-(4-fluorophenyl)-1-pyrrolidin-1-yl ethanol. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-(4-fluorophenyl)-1-pyrrolidin-1-yl p-toluenesulfonate. The final step involves reacting this intermediate with N-(4-aminophenyl)acetamide in the presence of a base to form F13714.
Propiedades
IUPAC Name |
N-[4-[2-(4-fluorophenyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13(22)20-16-8-10-17(11-9-16)25(23,24)21-12-2-3-18(21)14-4-6-15(19)7-5-14/h4-11,18H,2-3,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIOLYOVDZFAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.